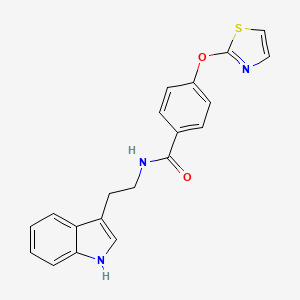

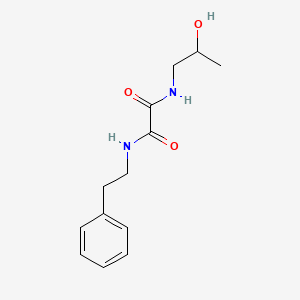

![molecular formula C14H14ClN B2781028 N-[1-(4-chlorophenyl)ethyl]aniline CAS No. 92252-92-1](/img/structure/B2781028.png)

N-[1-(4-chlorophenyl)ethyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(4-chlorophenyl)ethyl]aniline” is a chemical compound with the CAS Number: 92252-92-1 . It has a molecular weight of 231.72 .

Molecular Structure Analysis

The InChI code for “N-[1-(4-chlorophenyl)ethyl]aniline” is 1S/C14H14ClN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11,16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

“N-[1-(4-chlorophenyl)ethyl]aniline” can be used in the study of crystal structures. For instance, a similar compound, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy, and X-ray diffraction .

Synthesis Intermediates

Sec-amines, such as “N-[1-(4-chlorophenyl)ethyl]aniline”, are crucial synthesis intermediates in various sectors including pharmaceuticals, polymers, and agriculture . They can be made either by direct reductive amination of carbonyl compounds or via a stepwise reaction that starts with the synthesis of imines and then reduces them to amines .

Reductive Amination

“N-[1-(4-chlorophenyl)ethyl]aniline” can be used in reductive amination processes. Sodium borohydride, a highly selective reducing agent, was employed in a study to reduce a Schiff base to the title sec-amine .

Green Chemistry

The compound can be used in green chemistry applications. For example, a minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequence was designed to efficiently synthesize N-phenylmaleimide precursors for a Diels–Alder reaction .

Organic Chemistry Education

“N-[1-(4-chlorophenyl)ethyl]aniline” can be used in educational settings, particularly in undergraduate organic chemistry labs. It can be used to teach students about the principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Biological Research

While not directly related to “N-[1-(4-chlorophenyl)ethyl]aniline”, derivatives of indole, which is structurally similar, have been studied for their diverse biological and clinical applications . It’s possible that “N-[1-(4-chlorophenyl)ethyl]aniline” could have similar potential in biological research.

Propiedades

IUPAC Name |

N-[1-(4-chlorophenyl)ethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDWJPOZCOICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-chlorophenyl)ethyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)

![2-{11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetic acid](/img/structure/B2780948.png)

![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)

![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)